2-Amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the quinoline ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of amino, benzodioxolyl, and chlorophenyl groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline ring structures.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety.
Chlorophenyl Derivatives: Compounds with chlorophenyl substituents.
Uniqueness
2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-CHLOROPHENYL)-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22ClN3O3 |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H22ClN3O3/c1-25(2)10-18-23(19(30)11-25)22(14-3-8-20-21(9-14)32-13-31-20)17(12-27)24(28)29(18)16-6-4-15(26)5-7-16/h3-9,22H,10-11,13,28H2,1-2H3 |
InChI Key |
HDOPEVUQHRHQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Origin of Product |
United States |
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